Home > Products > Screening Compounds P104977 > Enteric beta-defensin
Enteric beta-defensin -

Enteric beta-defensin

Catalog Number: EVT-245928
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Enteric beta-defensins are predominantly sourced from epithelial cells in the intestines of various species, including humans and livestock such as cattle and pigs. For example, studies have identified enteric beta-defensin genes in bovine models, indicating their evolutionary conservation and functional importance across species .

Classification

Enteric beta-defensins belong to a larger family of defensins classified into three main categories based on their structure: alpha-defensins, beta-defensins, and theta-defensins. They are characterized by their cysteine-rich structure, which forms disulfide bonds that stabilize their conformation, allowing them to interact effectively with microbial membranes .

Synthesis Analysis

Methods

The synthesis of enteric beta-defensins typically involves recombinant DNA technology. The genes encoding these peptides are cloned and expressed in suitable host systems, such as Escherichia coli. For instance, one study utilized a bovine small intestine complementary DNA library to isolate the gene for enteric beta-defensin through polymerase chain reaction amplification techniques .

Technical Details

The synthesis process includes:

  • Gene Cloning: Isolation of the enteric beta-defensin gene from cDNA libraries.
  • Transformation: Introduction of the cloned gene into bacterial vectors.
  • Expression: Induction of protein expression using agents like isopropyl-l-thiogalactopyranoside.
  • Purification: Use of affinity chromatography techniques to isolate the expressed peptide from bacterial lysates .
Molecular Structure Analysis

Structure

Enteric beta-defensins exhibit a characteristic structure comprising approximately 30 to 40 amino acids with multiple disulfide bonds that contribute to their stability and functionality. The specific arrangement of these bonds is crucial for their antimicrobial activity.

Data

Structural analyses often employ techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate the three-dimensional configuration of enteric beta-defensins. For example, mass spectrometry has been used to confirm the molecular weight and composition of various defensin peptides .

Chemical Reactions Analysis

Reactions

Enteric beta-defensins engage in several biochemical interactions:

  • Membrane Disruption: They can insert themselves into bacterial membranes, leading to cell lysis.
  • Binding Affinity: The peptides exhibit varying affinities for different microbial targets, which can be assessed through binding assays.

Technical Details

Studies often utilize assays like minimum inhibitory concentration tests to quantify the effectiveness of enteric beta-defensins against specific pathogens. These assays measure the lowest concentration of peptide required to inhibit microbial growth .

Mechanism of Action

Process

The primary mechanism by which enteric beta-defensins exert their antimicrobial effects involves:

  1. Membrane Interaction: The positively charged regions of the peptide interact with negatively charged bacterial membranes.
  2. Pore Formation: This interaction leads to pore formation in the membrane, resulting in cytoplasmic leakage and cell death.

Data

Research indicates that enteric beta-defensins can also modulate immune responses by signaling through specific receptors on immune cells, enhancing local immune responses against infections .

Physical and Chemical Properties Analysis

Physical Properties

Enteric beta-defensins are generally soluble in aqueous solutions and display stability over a range of pH levels. They are typically characterized by their small size and amphipathic nature, which facilitates interaction with lipid membranes.

Chemical Properties

These peptides are resistant to proteolytic degradation due to their stable disulfide bond structure. Their activity can be influenced by factors such as ionic strength and temperature.

Relevant Data or Analyses

Analytical methods like circular dichroism spectroscopy can be employed to study the secondary structure of enteric beta-defensins under various conditions, providing insights into their stability and conformational changes .

Applications

Scientific Uses

Enteric beta-defensins have several important applications in scientific research:

  • Antimicrobial Agents: They are explored as potential therapeutic agents against antibiotic-resistant bacteria.
  • Immunomodulators: Their ability to modulate immune responses makes them candidates for developing treatments for inflammatory bowel diseases.
  • Biotechnology: Recombinant forms of these peptides are being investigated for use in food preservation and as natural preservatives due to their antimicrobial properties .
Introduction to Enteric Beta-Defensin in Innate Immunity

Beta-defensins represent a critical class of cationic host defense peptides (HDPs) that serve as fundamental components of the innate immune system within the gastrointestinal tract. These small (18-45 amino acids), cysteine-rich peptides are predominantly synthesized by intestinal epithelial cells and Paneth cells, functioning as first-line defenders against microbial invasion while simultaneously orchestrating immune responses and maintaining microbial homeostasis [1] [5]. Their strategic positioning at the mucosal interface—where host tissue interfaces with complex microbial communities—positions them as essential mediators of intestinal health and barrier integrity. Enteric beta-defensins exhibit remarkable functional versatility, acting not merely as natural antibiotics but as multifunctional signaling molecules that bridge innate and adaptive immunity through chemotactic, immunomodulatory, and barrier-strengthening activities [6] [8].

Historical Discovery and Classification Within the Defensin Family

The defensin family was first identified in 1985 when Robert I. Lehrer purified antimicrobial peptides from human and rabbit neutrophils, coining the term "defensins" to describe their defensive function [5]. The subsequent discovery of epithelial-derived defensins in the early 1990s expanded this family. Human beta-defensin-1 (hBD-1) was the first enteric beta-defensin identified in 1995 through genomic analysis, followed by hBD-2 in 1997 and hBD-3 in 2001, each exhibiting distinct expression patterns and induction mechanisms within the gastrointestinal tract [1] [4] [5].

Defensins are classified into three major subfamilies based on their disulfide bond connectivity and structural motifs:

  • Alpha (α)-defensins: Characterized by Cys1–C6, Cys2–C4, Cys3–C5 connectivity; predominantly expressed in neutrophils and Paneth cells.
  • Beta (β)-defensins: Feature Cys1–C5, Cys2–C4, Cys3–C6 connectivity; broadly expressed in epithelial tissues including intestine.
  • Theta (θ)-defensins: Cyclic peptides formed by two truncated alpha-defensin halves; found only in Old World monkeys [4] [5].

Table 1: Structural Features of Enteric Beta-Defensins

CharacteristichBD-1hBD-2hBD-3hBD-4
Chromosomal Location8p23.18p23.18p23.18p23.1
Cysteine Spacing MotifC-X₆-C-X₄-C-X₉-C-X₆-CCC-X₆-C-X₄-C-X₉-C-X₆-CCC-X₆-C-X₄-C-X₉-C-X₆-CCC-X₆-C-X₄-C-X₉-C-X₆-CC
Net Charge (pH 7.4)+2+6+11+5
Constitutive ExpressionYesInducibleInducibleInducible
Primary Expression SiteColonSmall IntestineSkin, IntestineStomach, Testes

Beta-defensins share a conserved tertiary structure stabilized by three intramolecular disulfide bonds, forming a triple-stranded antiparallel β-sheet scaffold with a short N-terminal α-helical segment. Despite low sequence homology (often <30%), this structural conservation underpins their functional versatility [1] [3] [5]. The human beta-defensin gene cluster resides primarily on chromosome 8p23.1, a region prone to copy number variation (CNV) that influences individual defensin repertoires and disease susceptibility, including associations with Crohn's disease and psoriasis [1].

Role in Mucosal Barrier Defense and Host-Microbiota Interactions

Enteric beta-defensins execute their protective functions through multiple mechanisms that extend beyond direct microbial killing:

Antimicrobial Mechanisms:

  • Membrane Disruption: Through cationic charge-mediated electrostatic interactions with negatively charged microbial membranes, beta-defensins employ "carpet" or "pore" models to permeabilize pathogens. The hydrophobic N-terminal domain facilitates membrane insertion, while cationic residues bind phospholipid head groups [1] [6].
  • Intracellular Targets: hBD-3 penetrates bacterial membranes to inhibit cell wall synthesis by binding lipid II, disrupting peptidoglycan assembly in Gram-positive bacteria [5] [6].
  • Viral Neutralization: Beta-defensins aggregate viral particles and block host cell entry receptors, demonstrating activity against enveloped viruses including HIV and coronaviruses [4] [6].

Immunomodulatory Functions:

  • Chemotaxis: hBD-1 and hBD-2 act as chemoattractants for immature dendritic cells and memory T-cells via CCR6 receptor binding, bridging innate detection to adaptive immune activation [6] [10].
  • Cytokine Induction: hBD-2 induces IL-18 and IL-1β production in intestinal epithelial cells through NLRP3 inflammasome activation, amplifying mucosal defenses [2] [5].
  • Pattern Recognition Receptor (PRR) Modulation: hBD-3 activates TLR1/TLR2 heterodimers on dendritic cells, stimulating NF-κB signaling and enhancing antigen presentation [6].

Microbiota Interactions:

  • Selective Antimicrobial Activity: Beta-defensins exhibit differential potency against pathogens versus commensals. hBD-2 preferentially targets Salmonella typhimurium and E. coli O157:H7 while sparing Bifidobacterium species, contributing to microbial balance [2] [8].
  • Microbiome Sculpting: Murine studies demonstrate that beta-defensin deficiency alters the Firmicutes/Bacteroidetes ratio, while overexpression reduces segmented filamentous bacteria (SFB), subsequently diminishing intestinal Th17 cell populations [2] [6].
  • Commensal Induction: Probiotic strains (Lactobacillus spp., E. coli Nissle 1917) upregulate beta-defensin expression via flagellin-dependent activation of TLR5 and NF-κB pathways, establishing a feed-forward loop for barrier fortification [2] [8].

Table 2: Functional Roles of Enteric Beta-Defensins in Gut Homeostasis

Functional CategoryMechanismBiological Consequence
Direct Pathogen KillingMembrane depolarization; Lipid II binding (hBD-3)Lysis of Gram-negative bacteria; Inhibition of Gram-positive cell wall synthesis
Viral NeutralizationGlycoprotein binding; Viral aggregationInhibition of viral entry and replication
ChemotaxisCCR6 receptor activation (hBD-1, hBD-2)Recruitment of dendritic cells, macrophages, and T-cells to infection sites
Microbiome ModulationSelective activity against pathogens; Spatial microbial segregationMaintenance of beneficial microbiota; Prevention of dysbiosis
Epithelial RepairEGFR transactivation; MMP-9 inductionEnhanced mucosal wound healing; Barrier restoration
Inflammasome ActivationNLRP3 activation; Pro-IL-1β processingAmplified inflammatory response against invasive pathogens

The spatial regulation of beta-defensin expression creates chemical defense gradients along the crypt-villus axis and throughout the intestinal tract. Highest concentrations occur in the small intestine where Paneth cells secrete alpha-defensins and epithelial cells produce beta-defensins, establishing a chemical barrier that prevents microbial encroachment into the crypts [10]. Vitamin D represents a crucial regulatory node, as its deficiency reduces beta-defensin expression and promotes dysbiosis, highlighting the nutrient-immunity nexus [2].

Evolutionary Significance Across Vertebrates and Invertebrates

Beta-defensins represent an evolutionarily ancient defense system with origins predating the divergence of vertebrates and invertebrates. Molecular phylogenetic analyses reveal that vertebrate beta-defensins likely evolved from big defensins found in marine invertebrates through domain truncation. Big defensins, identified in horseshoe crabs (Tachypleus tridentatus), mollusks (Crassostrea gigas), and amphioxus (Branchiostoma lanceolatum), possess an N-terminal hydrophobic domain coupled to a C-terminal beta-defensin-like domain—a structural precursor that was lost during vertebrate evolution [7] [9].

The evolutionary trajectory of beta-defensins features lineage-specific expansions driven by gene duplication and positive selection:

  • Gene Duplication Events: Repeated cycles of duplication and diversification generated species-specific defensin repertoires. Cattle possess 20-27 beta-defensin genes, pigs have 29, dogs 38, while humans retain approximately 48 genes, though many are pseudogenized [3] [6].
  • Positive Selection: Site-specific positive selection (ω = dN/dS >1) acts on residues in the N-terminal region, particularly at positions involved in microbial membrane interaction. Three amino acid sites show consistent positive selection across vertebrates, driving functional diversification [3] [9].
  • Convergent Evolution: Primate and rodent lineages independently expanded beta-defensin copy numbers through non-allelic homologous recombination. Human beta-defensin-2 (hBD-2) resides within a 322-kb repeat unit that underwent recent CNV, while rhesus macaques exhibit a similar 20-kb CNV region containing the hBD-2 ortholog [1].

Table 3: Evolutionary Distribution of Beta-Defensin Genes in Vertebrates

SpeciesTotal β-Defensin GenesTissue ExpressionEvolutionary Notes
Human (Homo sapiens)48Intestine, skin, respiratory tractRecent CNV at 8p23.1 locus; Association with IBD
Cattle (Bos taurus)20-27Rumen, mammary gland, respiratory tractArtiodactyl-specific expansion; Loss of α-defensins
Mouse (Mus musculus)33Small intestine, Paneth cells, tongueIndependent duplication events from primates
Chicken (Gallus gallus)14Cecum, bursa of Fabricius, bone marrowGenomic cluster in chromosome 3; Inducible expression
Zebrafish (Danio rerio)5Intestine, gills, skinBasal vertebrate repertoire; Constitutive expression
Western Clawed Frog (Xenopus tropicalis)1Skin, intestineMinimal defensin complement; High inducibility

Notably, several mammalian lineages underwent differential defensin family retention. Ruminants (cattle, sheep) lost alpha-defensins but expanded beta-defensin copies, while equids retain both families. This suggests compensatory evolution where beta-defensins assumed protective roles in alpha-defensin-deficient species [6]. The epididymal-specific beta-defensin cluster on human chromosome 20 (DEFB125-DEFB129) illustrates functional co-option, where defensins acquired roles in sperm maturation and fertility beyond immunity [1].

Invertebrate models provide critical insights into ancestral defensin functions. Marine mussels (Mytilus galloprovincialis) express big defensins with salt-stable antimicrobial activity—a crucial adaptation for osmoregulation in tidal environments [7] [9]. The oyster Crassostrea gigas big defensin (Cg-BigDef1) exhibits synergistic domain function: its N-terminal domain enables membrane insertion in high-salt conditions, while the C-terminal domain mediates bacterial agglutination, showcasing the primordial versatility that preceded vertebrate defensin specialization [7] [9].

The evolutionary plasticity of beta-defensins underscores their fundamental role in host adaptation to diverse microbial environments. Repeated gene family expansions correlate with ecological factors including diet, microbial exposure, and reproductive strategies, positioning enteric beta-defensins as dynamic components of the host-microbe coevolutionary arms race [3] [6].

Properties

Product Name

Enteric beta-defensin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.